molecular formula C11H15N3O2 B11762358 N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide

N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11762358
M. Wt: 221.26 g/mol
InChI Key: FJVOTXBQLNVXMY-UHFFFAOYSA-N
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Description

N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxyimino and pyridine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-[6-(hydroxyiminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15)

InChI Key

FJVOTXBQLNVXMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO

Origin of Product

United States

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